molecular formula C9H9F3N2O2 B8242129 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B8242129
M. Wt: 234.17 g/mol
InChI Key: FQXPQJNEROZQHP-UHFFFAOYSA-N
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Description

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-ethyl-4-methylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
  • 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

Uniqueness

Compared to similar compounds, 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid exhibits unique reactivity due to the presence of the pyrimidine ring and the trifluoromethyl group. This combination enhances its stability and makes it a valuable compound in various research applications .

Properties

IUPAC Name

2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-8(2,9(10,11)12)7-13-3-5(4-14-7)6(15)16/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXPQJNEROZQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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